molecular formula C17H16N2O3 B12935557 2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate CAS No. 393550-63-5

2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate

Cat. No.: B12935557
CAS No.: 393550-63-5
M. Wt: 296.32 g/mol
InChI Key: BHDUQUKMPVPHRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate is a chemical compound that belongs to the class of acridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate typically involves the reaction of 9-oxoacridine with ethyl methylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include steps such as purification and crystallization to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridine derivatives, while reduction may produce reduced forms of the original compound.

Scientific Research Applications

2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: Utilized in the production of various industrial products, including dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    9-Oxo-10(9H)-acridineacetic acid: Another acridine derivative with similar chemical properties.

    Acridine-9-carboxaldehyde: A related compound with different functional groups.

    9(10H)-Acridanone: A structurally similar compound with distinct chemical behavior.

Uniqueness

2-(9-Oxoacridin-10(9H)-yl)ethyl methylcarbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other acridine derivatives. Its unique combination of functional groups allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

393550-63-5

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

2-(9-oxoacridin-10-yl)ethyl N-methylcarbamate

InChI

InChI=1S/C17H16N2O3/c1-18-17(21)22-11-10-19-14-8-4-2-6-12(14)16(20)13-7-3-5-9-15(13)19/h2-9H,10-11H2,1H3,(H,18,21)

InChI Key

BHDUQUKMPVPHRB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.